molecular formula C4H6N2O3 B2470079 4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole CAS No. 96914-18-0

4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole

Cat. No. B2470079
CAS RN: 96914-18-0
M. Wt: 130.103
InChI Key: HWGLFPAIPZCULH-UHFFFAOYSA-N
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Description

“4-Methyl-3-nitro-4,5-dihydro-1,2-oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that consist of a five-membered ring structure with three carbon atoms, one nitrogen atom, and one oxygen atom . The specific compound “this compound” has a molecular weight of 130.1 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate Compounds : These compounds were synthesized using methyl isocyanoacetate and nitrophthalic anhydrides, involving oxazole-4-carboxylate compounds. This process is notable for the synthesis of complex organic structures (Nunami et al., 1979).
  • Formation of Abnormal Diels–Alder Adducts : A study demonstrated the reaction of substituted oxazoles with tetracyanoethylene, leading to the formation of Diels–Alder adducts via a zwitterionic mechanism involving oxazole ring opening (Ibata et al., 1986).

Coordination Chemistry

  • Use as Chiral Auxiliaries in Asymmetric Syntheses : 4,5-Dihydro-1,3-oxazole ligands, commonly known as oxazolines, are used in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design and synthesis from readily available precursors (Gómez et al., 1999).

Organic Chemistry and Polymerization

  • Cationic Ring Opening Polymerization : A new monomer, 4,5-dihydro-2-[2-(9-anthryl)ethyl]-1,3-oxazole, was synthesized and subjected to cationic ring-opening isomerization polymerization, showing potential applications in polymer chemistry (Simionescu et al., 1987).

Medicinal Chemistry

  • Synthesis of Tuberculostatic Agents : Synthesis of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles, which have potential as antimycobacterial agents, demonstrates the medicinal application of oxazole derivatives (Żwawiak et al., 2008).
  • Anticancer Activity of Oxazole Derivatives : Novel oxazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, highlighting their potential in cancer treatment (Liu et al., 2009).

Corrosion Inhibition

  • Anti-corrosion Properties : A novel triazole derivative, including oxazole units, was tested as an anticorrosion agent for mild steel in an acid environment, showcasing its application in corrosion prevention (Rahmani et al., 2019).

properties

IUPAC Name

4-methyl-3-nitro-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-3-2-9-5-4(3)6(7)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGLFPAIPZCULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CON=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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